1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride
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Overview
Description
The compound “1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid;hydrochloride” is a complex organic molecule with a molecular weight of 193.63 . It is a derivative of bicyclo[2.1.1]hexane .
Synthesis Analysis
The synthesis of such compounds involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO3.ClH/c8-3-7-1-4 (2-7)5 (11-7)6 (9)10;/h4-5H,1-3,8H2, (H,9,10);1H . This indicates that the compound has a complex structure with multiple rings and functional groups.Chemical Reactions Analysis
The compound can be involved in various chemical reactions due to its complex structure. The use of photochemistry allows for the creation of new building blocks via [2 + 2] cycloaddition . This opens up a wide range of possibilities for further derivatization and transformations .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 193.63 . The compound’s IUPAC name is 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride .Scientific Research Applications
Novel Synthetic Approaches
Researchers have developed novel synthetic pathways to create conformationally rigid spiro-linked amino acids, analogs of this compound. These methodologies utilize starting compounds such as 3-methylenecyclobutanecarboxylic acid and its derivatives to synthesize new spiro[2.3]hexane amino acids. These compounds are considered promising modulators of GABAergic cascades in the human central nervous system due to their conformationally restricted analogs of γ-aminobutyric acid (GABA) (Yashin et al., 2017). Similarly, another study focused on the synthesis of non-natural spiro-linked amino acids from 3-methylidenecyclobutanecarbonitrile, highlighting the diverse applications of these rigid analogs of glutamic acid and lysine (Yashin et al., 2019).
Applications in Synthesis and Biological Activity
The spirocyclic and bicyclic frameworks of these compounds serve as versatile intermediates in organic synthesis, leading to the creation of molecules with potential biological activity. For example, spirocyclic dipeptides of 1-amino-1-cyclohexanecarboxylic acid have been synthesized and shown to exhibit activity in the Chick Embryotoxicity Screening Test, indicating the potential biological relevance of these compounds (Vinšová et al., 1994). Furthermore, the synthesis of the first representatives of spiro-1λ6-isothiazolidine-1,1,4-triones illustrates the chemical diversity achievable with spirocyclic frameworks and their potential utility in developing novel chemical entities with unique properties (Dobrydnev et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c11-6-8-4-9(5-8,7(12)13)10(14-8)2-1-3-10;/h1-6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTYLTMDMPQHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(CC(C3)(O2)CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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